molecular formula C21H21Cl2N3O2S B12022039 3-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 765296-85-3

3-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12022039
CAS No.: 765296-85-3
M. Wt: 450.4 g/mol
InChI Key: JCSKWPQTDZFEMH-ZMOGYAJESA-N
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Description

3-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C21H21Cl2N3O2S and a molecular weight of 450.39 g/mol This compound is known for its unique structure, which includes a cyclohexylamino group, a carbohydrazonoyl group, and a dichlorobenzoate moiety

Preparation Methods

The synthesis of 3-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps. One common synthetic route includes the reaction of cyclohexylamine with a suitable thioylating agent to form the cyclohexylamino carbothioyl intermediate. This intermediate is then reacted with a carbohydrazonoyl compound to form the carbohydrazonoyl derivative. Finally, this derivative is esterified with 2,4-dichlorobenzoic acid to yield the target compound .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis typically involves standard organic chemistry techniques such as reflux, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

3-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction conditions such as reflux or room temperature, depending on the specific reaction being performed .

Scientific Research Applications

3-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

765296-85-3

Molecular Formula

C21H21Cl2N3O2S

Molecular Weight

450.4 g/mol

IUPAC Name

[3-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C21H21Cl2N3O2S/c22-15-9-10-18(19(23)12-15)20(27)28-17-8-4-5-14(11-17)13-24-26-21(29)25-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7H2,(H2,25,26,29)/b24-13+

InChI Key

JCSKWPQTDZFEMH-ZMOGYAJESA-N

Isomeric SMILES

C1CCC(CC1)NC(=S)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CCC(CC1)NC(=S)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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